molecular formula C16H27NO4 B12934450 tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate

tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B12934450
M. Wt: 297.39 g/mol
InChI Key: DLWDCBFXBAHIQN-BENRWUELSA-N
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Description

tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. It can also be used to modify biological molecules for various applications .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-2,2-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C16H27NO4/c1-7-20-13(18)10-12-8-9-17(16(5,6)11-12)14(19)21-15(2,3)4/h10H,7-9,11H2,1-6H3/b12-10-

InChI Key

DLWDCBFXBAHIQN-BENRWUELSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCN(C(C1)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=C1CCN(C(C1)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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